molecular formula C18H12F2N2O3S B2587118 (E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide CAS No. 1211970-40-9

(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2587118
CAS No.: 1211970-40-9
M. Wt: 374.36
InChI Key: XHQIRBFCDNCMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an α,β-unsaturated enamide featuring a 1,3-benzodioxol-4-yl moiety, a cyano group at the β-position, and a 4-(difluoromethylsulfanyl)phenyl substituent on the amide nitrogen. The (E)-configuration of the double bond is critical for maintaining planar geometry, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3S/c19-18(20)26-14-6-4-13(5-7-14)22-17(23)12(9-21)8-11-2-1-3-15-16(11)25-10-24-15/h1-8,18H,10H2,(H,22,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQIRBFCDNCMSM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[[4-(difluoromethylthio)phenyl]amino]sulfonyl]-4-methylphenyl]prop-2-enamide (CAS: 380465-52-1)

Key Differences :

  • Substitution on Benzodioxol Ring : The benzodioxol group is substituted at the 5-position (vs. 4-position in the target compound), altering electronic distribution and steric interactions.
  • Sulfamoyl Group : The phenyl ring in Analog 1 includes a sulfamoyl (-SO₂-NH-) linker, introducing polar and hydrogen-bonding capabilities absent in the target compound.
  • Methyl Group : A methyl substituent on the phenyl ring may enhance lipophilicity but reduce solubility compared to the unsubstituted phenyl group in the target compound.

Implications :

  • The sulfamoyl group in Analog 1 could improve aqueous solubility but may reduce membrane permeability.
  • The 5-substituted benzodioxol might influence metabolic stability due to altered cytochrome P450 interactions .

Structural Analog 2: (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9)

Key Differences :

  • Absence of Benzodioxol and Cyano Groups: Analog 2 lacks the benzodioxol and cyano substituents, reducing opportunities for π-π stacking and dipole interactions.
  • Isobutyl Chain : The 4-(2-methylpropyl)phenyl group adds significant hydrophobicity, favoring lipid bilayer penetration but limiting solubility.

Implications :

  • The halogenated phenyl group may enhance binding to halogen-bond-accepting targets (e.g., kinases).
  • Reduced structural complexity compared to the target compound could simplify synthesis but limit biological activity .

Tabular Comparison of Structural and Physicochemical Properties

Property Target Compound Analog 1 (CAS: 380465-52-1) Analog 2 (CAS: 329777-61-9)
Molecular Formula C₁₉H₁₃F₂N₂O₃S C₂₅H₁₉F₂N₃O₅S₂ C₁₉H₁₉ClFNO
Molecular Weight (g/mol) 393.38 567.56 331.81
Key Functional Groups Benzodioxol-4-yl, cyano, difluoromethylsulfanyl Benzodioxol-5-yl, cyano, sulfamoyl, methyl Chloro, fluoro, isobutyl
Tanimoto Similarity Score 1.00 (Reference) ~0.65 (Shared benzodioxol, cyano, enamide) ~0.30 (Shared enamide only)
Predicted logP 3.2 2.8 (Polar sulfamoyl reduces logP) 4.5 (Hydrophobic isobutyl increases logP)

Notes:

  • Tanimoto scores estimated using binary fingerprint comparisons (MACCS keys) as per methodologies in chemoinformatics .
  • logP values calculated using XLogP3 software.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.